Ácido furano-2,3-dicarboxílico

Descripción general

Descripción

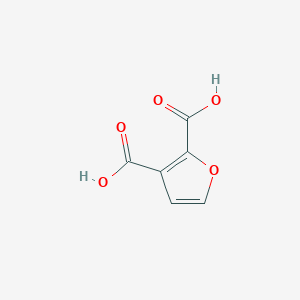

Furan-2,3-dicarboxylic Acid is a useful research compound. Its molecular formula is C6H4O5 and its molecular weight is 156.09 g/mol. The purity is usually 95%.

The exact mass of the compound Furan-2,3-dicarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Furan-2,3-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2,3-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Poliésteres de origen biológico

El FDCA es una molécula prometedora para la síntesis de poliésteres de origen biológico . Se ha utilizado en el desarrollo de nuevos organogelantes de origen biológico . Esta aplicación es significativa ya que contribuye al desarrollo de materiales sostenibles y respetuosos con el medio ambiente.

Sustituto del PET

El FDCA se puede utilizar para producir polímeros, incluido el polietilen furano dicarboxilato (PEF), un sustituto muy atractivo del polietilen tereftalato (PET) derivado del petróleo . Esta aplicación es particularmente importante para reducir la dependencia de los combustibles fósiles y promover la sostenibilidad.

Organogeles

Se han desarrollado organogelantes basados en FDCA que se autoensamblan en redes fibrilares estabilizadas por enlaces de hidrógeno . Estos organogeles tienen una amplia gama de aplicaciones, especialmente en líquidos apolares .

Químicos de plataforma

El FDCA es uno de los productos químicos de plataforma de furano (FPC) directamente disponibles a partir de la biomasa . El uso del FDCA en este contexto forma parte del cambio general de los recursos tradicionales, como el petróleo crudo, a la biomasa .

Propiedad quelante

El FDCA tiene una propiedad quelante con iones (Ca2+, Cu2+ y Pb2+) y se aplica como medicamento para la eliminación de cálculos renales . También se puede utilizar en la síntesis del trasplante de vena artificial .

MOF (marcos metal-orgánicos)

El FDCA se puede utilizar en la síntesis de MOF . Los MOF son una clase de compuestos que consisten en iones metálicos o agrupaciones coordinadas a ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales. Son un tipo de material poroso con posibles aplicaciones en almacenamiento de gases, separación y catálisis .

Química verde

El FDCA es un actor clave en el campo de la química verde . Se deriva de recursos renovables y puede reemplazar los productos derivados del petróleo en diversas aplicaciones, contribuyendo a la reducción de la huella de carbono .

Mecanismo De Acción

Target of Action

Furan-2,3-dicarboxylic Acid (FDCA) is a promising molecule for the synthesis of bio-based polyesters . It has been used in the context of organogels, where it self-assembles into fibrillar networks stabilized by hydrogen bonding . It is also a strong complexing agent, chelating such ions as: Ca 2+, Cu 2+ and Pb 2+ .

Mode of Action

FDCA interacts with its targets primarily through hydrogen bonding . This interaction results in the formation of fibrillar networks in the case of organogels . In the context of chelation, FDCA binds to metal ions such as Ca 2+, Cu 2+, and Pb 2+ .

Biochemical Pathways

FDCA is a product of the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from hexose . A flavine adenosine dinucleotide independent (FAD-independent) HMFO of Methylovorus sp. MP688 is used to convert HMF to 2,5-diformylfuran (DFF) and 5-formylfuroic acid (FFA), which consecutively transformed to FDCA by a lipase Novozym 435 .

Pharmacokinetics

It is known that fdca is a strong complexing agent, which suggests that it may have a high affinity for certain metal ions . This could potentially influence its absorption, distribution, metabolism, and excretion, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of FDCA’s action are largely dependent on its application. In the context of organogels, the interaction of FDCA with its targets results in the formation of fibrillar networks . When used as a chelating agent, FDCA can help remove metal ions such as Ca 2+, Cu 2+, and Pb 2+ .

Action Environment

The action, efficacy, and stability of FDCA can be influenced by various environmental factors. For instance, the formation of organogels is dependent on the presence of apolar liquids . Additionally, the conversion of HMF to FDCA is influenced by the reaction conditions, including temperature and the presence of certain catalysts .

Análisis Bioquímico

Biochemical Properties

Furan-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as laccase and alcohol oxidase, which facilitate its conversion from precursor molecules like 5-hydroxymethylfurfural . These interactions are crucial for the compound’s role in metabolic pathways, where it acts as a substrate or intermediate. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.

Cellular Effects

Furan-2,3-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its presence in the cellular environment can impact cell signaling pathways, potentially leading to changes in cell function and behavior. These effects highlight the compound’s importance in regulating cellular activities.

Molecular Mechanism

The molecular mechanism of furan-2,3-dicarboxylic acid involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, its interaction with laccase and alcohol oxidase leads to the oxidation of precursor molecules, facilitating the production of furan-2,3-dicarboxylic acid . These binding interactions are critical for the compound’s biochemical activity and its role in various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of furan-2,3-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that furan-2,3-dicarboxylic acid can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of furan-2,3-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

Furan-2,3-dicarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It is a key intermediate in the oxidation of 5-hydroxymethylfurfural, a process catalyzed by enzymes such as laccase and alcohol oxidase . These interactions are vital for the compound’s role in metabolic flux and the regulation of metabolite levels within cells.

Transport and Distribution

The transport and distribution of furan-2,3-dicarboxylic acid within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of furan-2,3-dicarboxylic acid is essential for its biochemical activity and its ability to influence cellular processes.

Subcellular Localization

Furan-2,3-dicarboxylic acid is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating the mechanisms underlying its biochemical activity.

Propiedades

IUPAC Name |

furan-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDYHALMANNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356095 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-24-0 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4282-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be inferred about the material compatibility of Furan-2,3-dicarboxylic acid with polymers other than PVC?

A: The research primarily focuses on the compatibility of Furan-2,3-dicarboxylic acid esters with PVC [, ]. While the presence of the carboxylic acid groups suggests potential interactions with other polymers, further research is needed to ascertain its compatibility and plasticizing efficiency with materials beyond PVC. Factors like hydrogen bonding capability, polarity, and steric hindrance due to the acid groups would need to be investigated.

Q2: How does the structure of Furan-2,3-dicarboxylic acid influence its potential applications?

A: The research highlights that the presence of the oxygen atom within the furan ring of Furan-2,3-dicarboxylic acid esters enhances polarization []. This characteristic contributes to its reduced leaching from the PVC matrix compared to conventional plasticizers. The carboxylic acid groups offer sites for further derivatization, potentially leading to altered properties and broader applications. For example, they could be modified to fine-tune solubility, reactivity, or interaction with different polymer matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)